1-Bromo-2,3,4-trichlorobenzene
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives like 1-Bromo-2,3,4-trichlorobenzene often involves direct halogenation reactions. A practical synthesis approach for related compounds, as reported by Zhu, Yu, and Gu (2014), involves the use of N-bromoacetamide in domino cyclization and elimination processes, indicating the potential methodologies that could be adapted for synthesizing 1-Bromo-2,3,4-trichlorobenzene derivatives (Zhu, Yu, & Gu, 2014).
Molecular Structure Analysis
Molecular structure analysis of halogenated benzene derivatives provides insights into their electronic configuration and spatial arrangement. A study by Blake et al. (1990) on 1,2,3-trichlorobenzene using gas electron diffraction and NMR suggested methods applicable to understanding the molecular structure of 1-Bromo-2,3,4-trichlorobenzene, highlighting the utility of combined experimental techniques in determining structural parameters (Blake et al., 1990).
Chemical Reactions and Properties
Halogenated benzenes undergo various chemical reactions, including substitution and elimination, due to the presence of halogen atoms. The study on the bromination of 1,1,1-trichloropropene by Nesmeianov et al. (1958) provides a glimpse into the reactivity of such compounds under different conditions, which can be analogous to the reactions 1-Bromo-2,3,4-trichlorobenzene might undergo (Nesmeianov, Freĭdlina, & Kost, 1958).
Physical Properties Analysis
The physical properties of 1-Bromo-2,3,4-trichlorobenzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The crystal structure study by Klug (1947) of a related compound, para-bromochlorobenzene, sheds light on the potential crystalline arrangement and physical properties of 1-Bromo-2,3,4-trichlorobenzene, indicating the role of halogen atoms in determining its physical characteristics (Klug, 1947).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 1-Bromo-2,3,4-trichlorobenzene, are key to its application in chemical syntheses and industry. The study by Agou et al. (2015) on the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene via insertion of alkyne molecules into Al-C bonds provides insight into the complex reactions halogenated compounds can undergo, highlighting the versatility of such molecules in synthetic chemistry (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).
properties
IUPAC Name |
1-bromo-2,3,4-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJXALKMVSMDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147920 | |
Record name | Benzene, bromotrichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4-trichlorobenzene | |
CAS RN |
107103-78-6 | |
Record name | Benzene, bromotrichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, bromotrichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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